

CCT367766: A Third-Generation PROTAC Demonstrating Superior Efficacy in Pirin Degradation

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Compound of Interest

Compound Name: CCT367766

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A significant leap in the targeted degradation of the non-catalytic protein pirin has been achieved with the development of **CCT367766**, a third-generation Proteolysis Targeting Chimera (PROTAC). This advanced degrader demonstrates markedly improved efficiency in terms of potency and speed of action compared to its predecessors, establishing a new benchmark for pirin-targeting therapeutics. This guide provides a comprehensive comparison of **CCT367766** with earlier generation degraders, supported by experimental data, to inform researchers and drug development professionals.

Pirin is a highly conserved iron-binding protein implicated as a regulator of transcription.^[1] Its lack of a known enzymatic function has made it a challenging target for traditional inhibitor-based drug discovery.^[1] The development of PROTACs, which hijack the cell's natural protein disposal machinery to eliminate target proteins, offers a promising alternative.^[2] **CCT367766** was developed through an iterative design process aimed at improving the cellular permeability and target engagement of earlier generation pirin degraders.^[2]

Comparative Efficacy of Pirin Degraders

The evolution from the first-generation pirin degrader (PDP 3) to the third-generation **CCT367766** showcases a clear progression in degradation efficiency. While the initial iteration failed to induce any observable degradation in cellular assays, the second-generation molecule (PDP 10) showed some activity, albeit at high concentrations and with poor reproducibility.^[2]^[3]

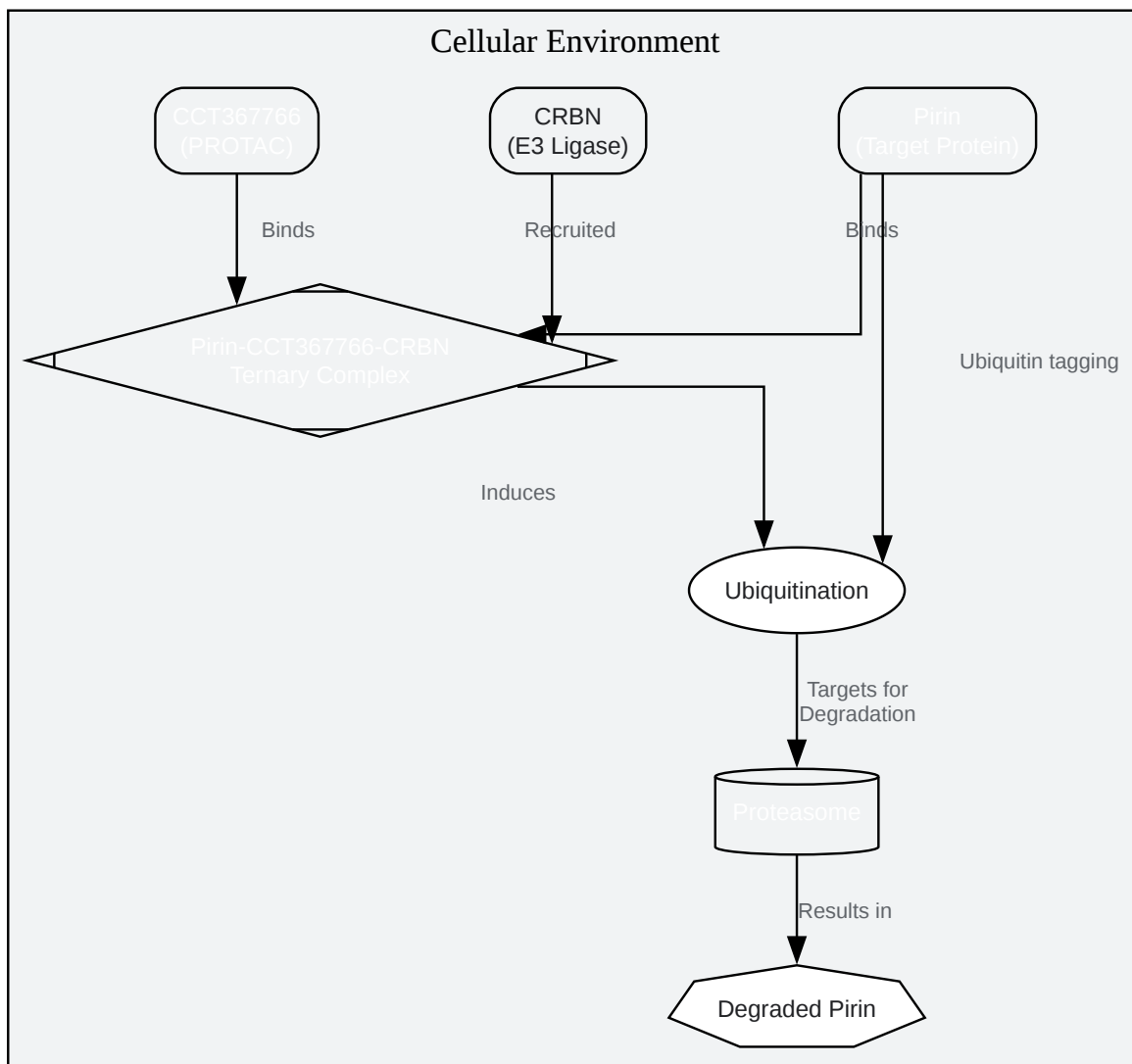
CCT367766, in contrast, demonstrates potent, rapid, and consistent degradation of pirin at low nanomolar concentrations.[3]

Degrader	Generation	Target Protein	E3 Ligase Recruited	Cell Line	Concentration for Degradation	Time to Degradation	DC50	Dmax	Key Observations
PDP 3	First	Pirin	Cereblon (CRBN)	SK-OV-3	>1 μ M	>48 hours	Not Applicable	~0%	No observable degradation in cells. [2]
PDP 10	Second	Pirin	Cereblon (CRBN)	SK-OV-3	3.0 μ M	24-48 hours	Not Determined	Not Determined	Poorly reproducible, time-dependent degradation at high concentrations.[2] [3]
CCT3 67766	Third	Pirin	Cereblon (CRBN)	SK-OV-3	50 nM	~2 hours	Low nM	~100%	Potent, rapid, and complete degradation; exhibit

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ns.[3]

Mechanism of Action: PROTAC-Mediated Pirin Degradation

CCT367766 is a heterobifunctional molecule designed to simultaneously bind to the target protein, pirin, and the E3 ubiquitin ligase, Cereblon (CRBN).[3][4] This binding induces the formation of a ternary complex, which brings pirin into close proximity to the E3 ligase.[2] The E3 ligase then tags pirin with ubiquitin molecules, marking it for degradation by the proteasome, the cell's protein disposal machinery.[2]



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Caption: Mechanism of **CCT367766**-mediated pirin degradation.

Experimental Protocols

The following is a summary of the key experimental protocol used to evaluate the efficiency of pirin degraders.

Western Blot Analysis of Pirin Degradation in SK-OV-3 Cells

This protocol outlines the methodology for assessing the degradation of pirin protein in the SK-OV-3 human ovarian cancer cell line following treatment with pirin degraders.

1. Cell Culture and Treatment:

- SK-OV-3 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are seeded in 6-well plates and allowed to adhere overnight.
- Cells are then treated with varying concentrations of the pirin degraders (PDP 3, PDP 10, **CCT367766**) or vehicle control (e.g., DMSO) for the indicated time points (e.g., 2, 4, 8, 24, 48 hours).

2. Cell Lysis and Protein Quantification:

- Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
- The total protein concentration of each lysate is determined using a BCA protein assay.

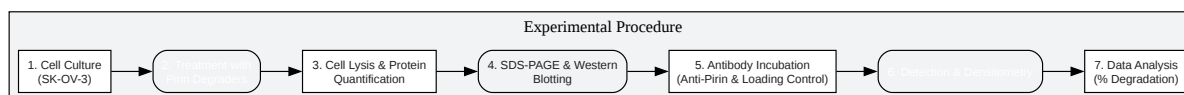
3. SDS-PAGE and Western Blotting:

- Equal amounts of protein from each sample are denatured and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
- The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

- The membrane is incubated overnight at 4°C with a primary antibody specific for pirin. A primary antibody for a loading control protein (e.g., GAPDH or β -actin) is also used to ensure equal protein loading.
- The membrane is then washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Analysis:

- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- The intensity of the bands is quantified using densitometry software.
- The level of pirin protein is normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control.



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Caption: Workflow for assessing degrader efficiency.

Conclusion

CCT367766 represents a significant advancement in the development of targeted protein degraders for the challenging non-catalytic protein, pirin. Its ability to induce rapid and complete degradation at low nanomolar concentrations highlights the power of iterative, property-driven design in PROTAC development. This third-generation degrader serves as a valuable tool for further studying the biological functions of pirin and as a promising lead for the development of novel therapeutics.

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